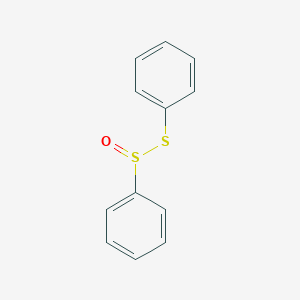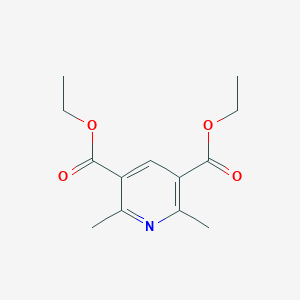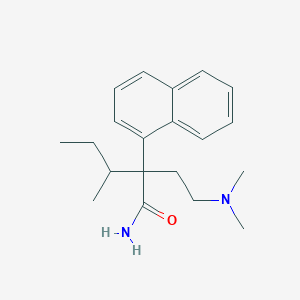
alpha-(sec-Butyl)-alpha-(2-(dimethylamino)ethyl)-1-naphthylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-(sec-Butyl)-alpha-(2-(dimethylamino)ethyl)-1-naphthylacetamide, commonly known as BND-1206, is a novel compound that has been studied for its potential use in treating various neurological disorders.
Applications De Recherche Scientifique
BND-1206 has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Mécanisme D'action
BND-1206 acts as a selective antagonist of the serotonin 5-HT6 receptor, which is involved in regulating cognitive function and mood. By blocking this receptor, BND-1206 can improve cognitive function and reduce symptoms of depression.
Effets Biochimiques Et Physiologiques
BND-1206 has been shown to improve cognitive function and memory in animal models. It has also been shown to reduce symptoms of depression and anxiety. Additionally, BND-1206 has neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
BND-1206 is a relatively new compound, and its full potential has not yet been explored. However, its selectivity for the serotonin 5-HT6 receptor makes it a promising candidate for further research. One limitation of BND-1206 is its relatively short half-life, which may limit its effectiveness in clinical settings.
Orientations Futures
There are several future directions for research on BND-1206. One area of interest is its potential use in treating Alzheimer's disease, as it has been shown to improve cognitive function and memory in animal models. Additionally, further research is needed to fully understand the mechanism of action of BND-1206 and its potential use in treating other neurological disorders. Finally, the development of more potent and longer-lasting versions of BND-1206 may increase its effectiveness in clinical settings.
Méthodes De Synthèse
BND-1206 can be synthesized using a multistep process involving the reaction of 1-naphthylacetic acid with sec-butyl lithium, followed by the addition of 2-(dimethylamino)ethyl chloride. The resulting product is then purified using column chromatography to obtain BND-1206 in its pure form.
Propriétés
Numéro CAS |
1505-91-5 |
|---|---|
Nom du produit |
alpha-(sec-Butyl)-alpha-(2-(dimethylamino)ethyl)-1-naphthylacetamide |
Formule moléculaire |
C20H28N2O |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-[2-(dimethylamino)ethyl]-3-methyl-2-naphthalen-1-ylpentanamide |
InChI |
InChI=1S/C20H28N2O/c1-5-15(2)20(19(21)23,13-14-22(3)4)18-12-8-10-16-9-6-7-11-17(16)18/h6-12,15H,5,13-14H2,1-4H3,(H2,21,23) |
Clé InChI |
BZQRMOJOFMIRFL-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
SMILES canonique |
CCC(C)C(CCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
Synonymes |
α-[2-(Dimethylamino)ethyl]-α-(1-methylpropyl)-1-naphthaleneacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



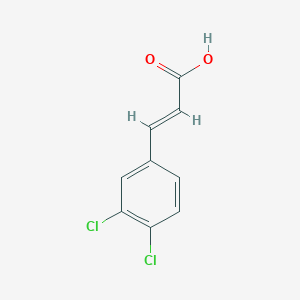
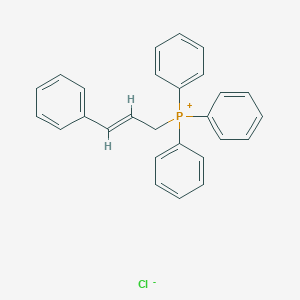
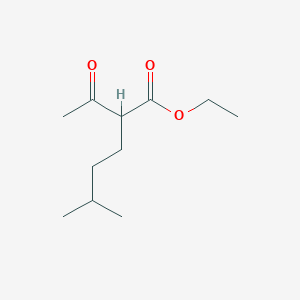
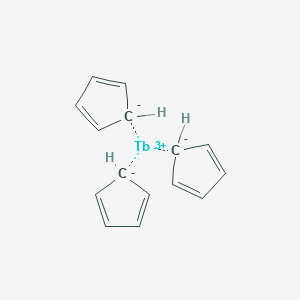
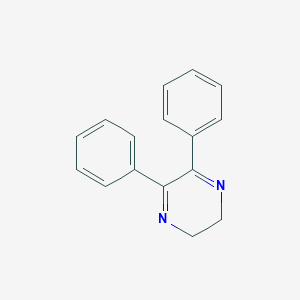
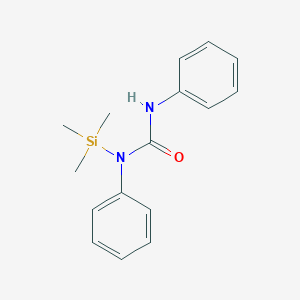
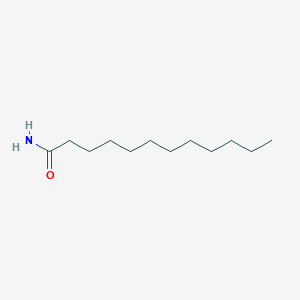
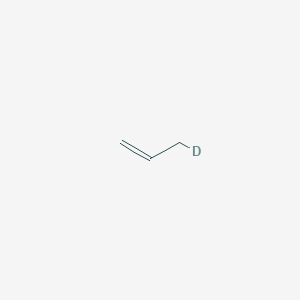

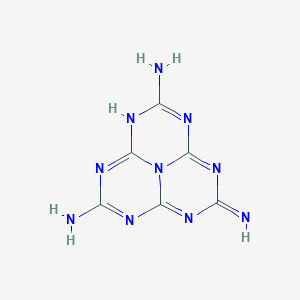

![6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B72627.png)
